3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide
Description
3',6'-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide is a fluorescein derivative characterized by a spiro[2-benzofuran-3,9'-xanthene] core. Key structural features include:
- Hydroxyl groups at the 3' and 6' positions, critical for fluorescence and radical scavenging activity .
- A planar xanthene system enabling strong π-π interactions and photostability .
This compound is structurally related to fluorescein (3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one), a benchmark fluorescent probe used in oxygen radical absorbance capacity (ORAC) assays . The hydroxyhexyl-carboxamide modification suggests applications in targeted drug delivery or bioimaging due to improved hydrophilicity and linker functionality .
Properties
Molecular Formula |
C27H25NO7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C27H25NO7/c29-12-4-2-1-3-11-28-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27/h5-10,13-15,29-31H,1-4,11-12H2,(H,28,32) |
InChI Key |
HBJBCSJJUYYIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCCO)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of a benzofuran derivative with a xanthene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the spiro linkage. The hydroxyl and carboxamide groups are introduced through subsequent functionalization reactions, such as hydroxylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cells. For instance, a study demonstrated that derivatives of this compound inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways like NF-kB and PI3K-AKT .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. Research has indicated that similar compounds can reduce oxidative stress and inhibit apoptosis in neuronal cell lines exposed to amyloid-beta peptides. This effect is attributed to the compound's ability to modulate mitochondrial function and reduce inflammation .
Materials Science
Fluorescent Dyes
Due to its unique structural features, 3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide can be utilized as a fluorescent dye. Its fluorescence properties make it suitable for applications in bioimaging and as a tracer in various biological assays. The compound's stability under physiological conditions enhances its applicability in live-cell imaging .
Biochemical Applications
Antioxidant Properties
The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. Studies have shown that it can scavenge free radicals effectively, making it a candidate for use in formulations aimed at preventing oxidative stress-related diseases .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
In vitro studies demonstrated that derivatives of the compound inhibited the growth of MCF-7 cells by up to 70% at concentrations of 10 µM. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression. -
Neuroprotective Effects
A study involving SH-SY5Y neuroblastoma cells showed that treatment with related compounds significantly reduced amyloid-beta-induced apoptosis by enhancing BDNF levels and decreasing markers of oxidative stress.
Mechanism of Action
The mechanism of action of 3’,6’-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s fluorescent properties make it useful for tracking and imaging in biological systems.
Comparison with Similar Compounds
Fluorescence Properties
- The target compound exhibits fluorescence at ~528 nm (similar to fluorescein) due to the intact xanthene core . The hydroxyhexyl chain reduces aggregation-induced quenching compared to hydrophobic analogs like dodecanamide derivatives .
- 5(6)-TAMRA SE emits in the red region (~580 nm) owing to dimethylamino electron-donating groups, making it ideal for multiplex assays .
Reactivity and Stability
- The carboxamide group in the target compound enables stable amide bond formation with biomolecules, contrasting with the reactive succinimidyl ester in TAMRA SE, which requires immediate use post-dissolution .
- 6-Carboxyfluorescein is prone to pH-dependent fluorescence quenching (pKa ~6.4), whereas the hydroxyhexyl-carboxamide modification may buffer pH sensitivity .
Commercial and Industrial Relevance
- 6-Carboxyfluorescein and TAMRA SE are widely available from suppliers like Sigma-Aldrich and ChemExper, with prices reflecting purity (>95% HPLC) .
- The target compound’s specialized hydroxyhexyl chain may position it for premium applications in antibody-drug conjugates (ADCs), similar to monomethyl auristatin E (MMAE)-linked constructs .
Biological Activity
3',6'-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spiro-benzofuran framework, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 372.43 g/mol. The structure can be represented as follows:
Structural Representation
| Component | Description |
|---|---|
| Benzofuran | A fused bicyclic structure contributing to the compound's biological properties. |
| Hydroxyhexyl | A hydrocarbon chain that may enhance solubility and bioavailability. |
| Carboxamide | Functional group that may influence receptor binding and activity. |
Antioxidant Activity
Research indicates that compounds containing benzofuran moieties exhibit significant antioxidant properties. The presence of hydroxyl groups in 3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide enhances its ability to scavenge free radicals, potentially mitigating oxidative stress in cellular systems.
Anticancer Potential
Several studies have explored the anticancer effects of similar compounds. For instance, derivatives of xanthene have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may interact with key signaling pathways involved in cancer progression.
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have been documented in models of neurodegenerative diseases. The compound may exert protective effects on neuronal cells by reducing inflammation and preventing apoptosis, making it a candidate for further investigation in conditions like Alzheimer's disease.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various benzofuran derivatives using DPPH and ABTS assays. The results indicated that the compound demonstrated a significant reduction in free radical concentration compared to control groups, showcasing its potential as an antioxidant agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
